

In Vivo Efficacy of Paclitaxel-Linker Antibody-Drug Conjugates: A Comparative Guide

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Compound of Interest

Compound Name: 7-O-(Amino-PEG4)-paclitaxel

Cat. No.: B8106530

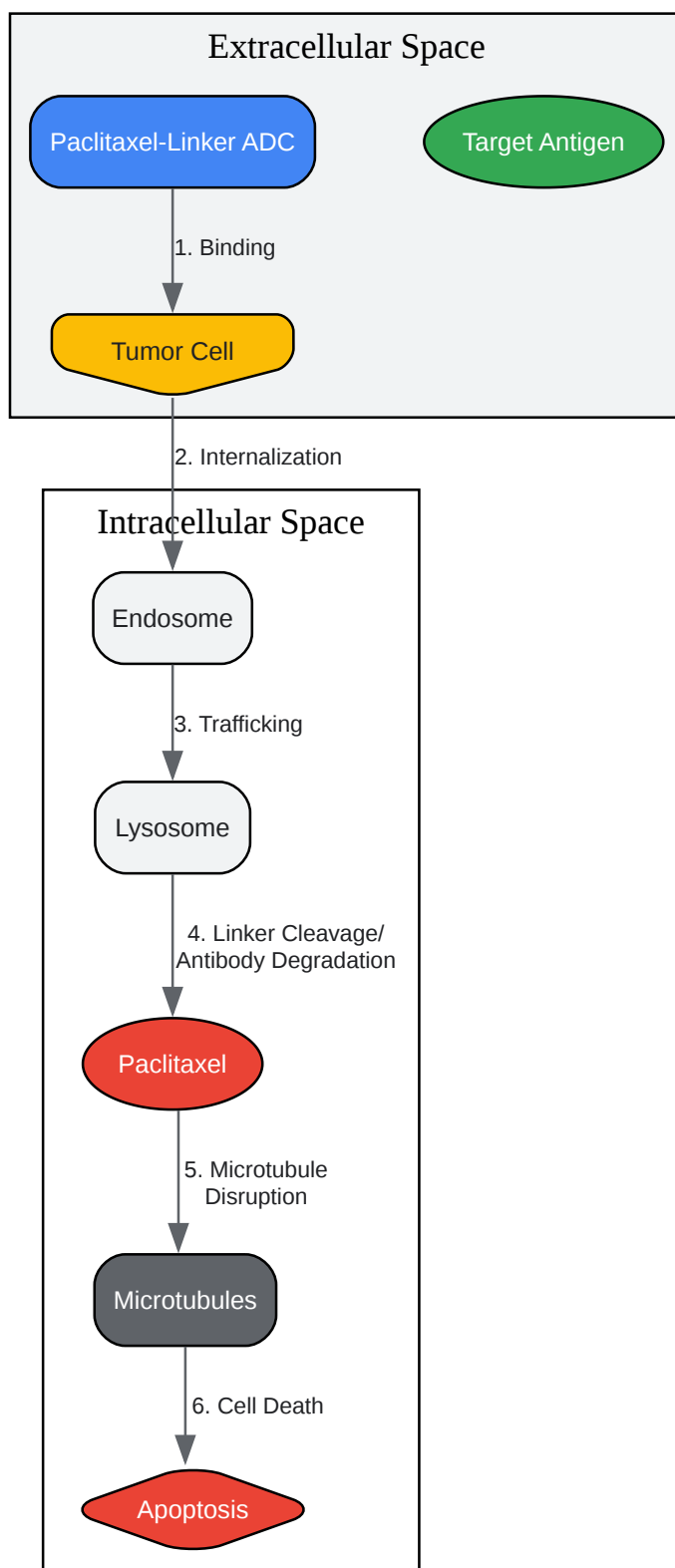
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For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetic profiles, and the efficiency of payload release. This guide provides a comparative analysis of the in vivo efficacy of different paclitaxel-linker ADC constructs, supported by experimental data from preclinical studies.

Mechanism of Action: Paclitaxel-Linker ADCs

Paclitaxel-based ADCs are designed to selectively deliver the potent cytotoxic agent to tumor cells. The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved by specific enzymes or the antibody is degraded, releasing the paclitaxel payload. The released paclitaxel then disrupts microtubule function, leading to cell cycle arrest and apoptosis.



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